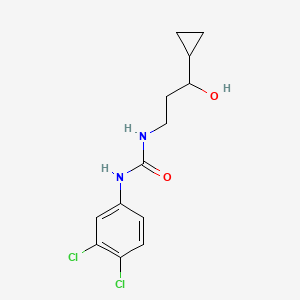

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea

Description

Properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O2/c14-10-4-3-9(7-11(10)15)17-13(19)16-6-5-12(18)8-1-2-8/h3-4,7-8,12,18H,1-2,5-6H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSOFGASZYFNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea typically involves the following steps:

Formation of the cyclopropyl intermediate: This can be achieved through the reaction of a suitable cyclopropyl precursor with a halogenating agent.

Hydroxylation: The cyclopropyl intermediate is then hydroxylated using an appropriate oxidizing agent.

Urea formation: The hydroxylated cyclopropyl compound is reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve:

Batch or continuous flow reactors: To ensure consistent quality and yield.

Catalysts and solvents: To optimize reaction rates and selectivity.

Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl ring.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Oxidation products: Ketones or carboxylic acids.

Reduction products: Modified cyclopropyl derivatives.

Substitution products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.

Medicine: As a lead compound for developing new pharmaceuticals.

Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea may involve:

Molecular targets: Such as enzymes or receptors that interact with the compound.

Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

*3,4-DCP = 3,4-dichlorophenyl

Research Findings and Implications

- Bioactivity : Compounds with 3,4-dichlorophenyl groups (e.g., BTdCPU, 6g) show growth inhibition, suggesting the target compound may share this trait .

- Synthesis Complexity : The cyclopropyl-hydroxypropyl group may reduce synthetic yield compared to simpler analogs like 6g (81.9% yield) .

- Environmental Impact : Compared to pesticide ureas (e.g., 1-(3,4-dichlorophenyl)urea), the target compound’s hydroxypropyl group could enhance biodegradability .

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, featuring cyclopropyl and dichlorophenyl groups, suggests significant potential for biological activity, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16Cl2N2O2

- CAS Number : 1396881-26-7

The compound's structural attributes not only contribute to its chemical stability but also influence its interaction with biological targets. The presence of the hydroxyl group may enhance solubility and reactivity, while the dichlorophenyl moiety is known for its role in modulating biological activities.

The biological activity of this compound may be attributed to its interaction with various molecular targets such as enzymes and receptors. Specifically, it could modulate biochemical pathways that are critical in cellular processes. For instance:

- Enzyme Inhibition : Urea derivatives often act as inhibitors of certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling cascades within cells.

Biological Activity Summary Table

| Activity Type | Description |

|---|---|

| Antitumor Activity | Potential to inhibit tumor growth through modulation of cellular pathways. |

| Antibacterial Properties | May exhibit moderate antibacterial effects against common pathogens. |

| Enzyme Interaction | Possible inhibition of enzymes involved in metabolic processes. |

| Toxicity Profile | Low toxicity reported in preliminary studies; further investigation needed. |

Antitumor Activity

Research indicates that compounds similar to this compound may possess antitumor properties through mechanisms such as DNA cross-linking and inhibition of cell proliferation. A study on related urea derivatives showed that modifications in the structure could significantly enhance their cytotoxic effects against various cancer cell lines .

Antibacterial Properties

In vitro studies have demonstrated that certain urea derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were noted to be around 250 μg/mL, indicating moderate efficacy .

Enzyme Inhibition Studies

Urea derivatives have been investigated for their potential as inhibitors of carbonic anhydrase and other metabolic enzymes. These interactions can lead to altered physiological responses, making them candidates for therapeutic applications in conditions like glaucoma and edema .

Case Studies

- Case Study on Antitumor Activity :

-

Case Study on Antibacterial Effects :

- An investigation into the antibacterial properties of pyrazolyl-ureas revealed that structural variations significantly impacted their effectiveness against bacterial strains. This emphasizes the need for further exploration of the biological activity of structurally related compounds like this compound .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea, and how do reaction conditions influence yield and purity?

Synthesis typically involves coupling a 3,4-dichlorophenyl isocyanate with a cyclopropyl-hydroxypropyl amine under controlled conditions. Key steps include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like oligomerization .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while dimethyl sulfoxide (DMSO) improves solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity >95% is achievable with iterative crystallization .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

- Structural analysis : Use H/C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbon) and cyclopropyl protons (δ ~0.5–1.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 343.06) .

- Solubility : Test in DMSO (high solubility) and aqueous buffers (low solubility; logP ~3.2 predicted) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤32 µg/mL) and Candida albicans .

- Enzyme inhibition : Screen against tyrosine kinases or cytochrome P450 isoforms using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC ~50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed urea derivatives) that may interfere with activity .

- Dose-response validation : Replicate experiments with independent synthetic batches to rule out batch-specific artifacts .

Q. What strategies optimize the compound’s pharmacokinetics and metabolic stability?

- Prodrug design : Introduce ester groups at the hydroxypropyl moiety to enhance oral bioavailability .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., fu ~15%) .

Q. How does structural modification influence activity in structure-activity relationship (SAR) studies?

Q. What advanced techniques assess environmental fate and degradation pathways?

- Soil metabolomics : Use LC-QTOF-MS to detect degradation products (e.g., 3,4-dichloroaniline) in agricultural soils .

- Photolysis studies : Expose to UV light (λ = 254 nm) and monitor half-life (t ~48h in water) .

- Sorption analysis : Measure K (organic carbon partition coefficient) via batch equilibrium experiments (e.g., K = 450 L/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.